methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
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Overview
Description
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is a chemical compound with potential pharmaceutical applications. It is a derivative of the amino acid alanine, containing a methyl group and a 2,4,5-trifluorophenyl group .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13ClF3NO2 . It includes a methyl ester group (COC=O), an amino group (NH2), and a 2,4,5-trifluorophenyl group attached to a butanoate backbone . The exact structure can be determined using spectroscopic methods .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 283.68 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 283.0586908 g/mol . It is a powder at room temperature .Mechanism of Action
Target of Action
It is suggested that this compound may have potential pharmacological effects in promoting insulin secretion .
Biochemical Pathways
It is suggested that it may influence the pathways related to insulin secretion .
Result of Action
It is suggested that it may have potential therapeutic benefits in treating neurological and psychiatric disorders such as anxiety and depression .
Advantages and Limitations for Lab Experiments
The main advantage of using methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in lab experiments is its ability to act as both an inhibitor and an agonist of various enzymes and receptors. This allows researchers to study the effects of various drugs and compounds on cells in a variety of ways. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential to cause cytotoxicity at high concentrations.
Future Directions
There are a variety of potential future directions for the use of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in scientific research. For example, it could be used to further investigate the effects of various drugs and compounds on cells, as well as to study the structure and function of proteins. Additionally, it could be used to further study the mechanism of action of various enzymes and receptors, as well as to identify potential drug targets. Finally, it could be used to further study the effects of various drugs and compounds on the biochemical and physiological processes of the body.
Synthesis Methods
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is synthesized through a two-step process. In the first step, the compound is synthesized through a reaction between 2,4,5-trifluorophenyl isocyanate and 4-aminobutanol. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a base such as potassium carbonate. In the second step, the product from the first step is reacted with hydrochloric acid to form the desired this compound. This reaction is conducted in a solvent such as ethanol and is catalyzed by a base such as potassium carbonate.
Scientific Research Applications
Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various drugs and compounds on cells. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to study the structure and function of proteins. Additionally, it is used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.
Safety and Hazards
“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUQANPVYGJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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